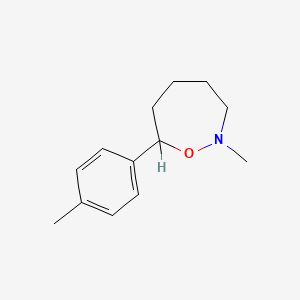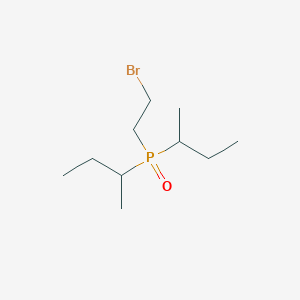
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is an organophosphorus compound characterized by the presence of a phosphane oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide typically involves the reaction of dibutan-2-ylphosphine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane oxide group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphane oxide back to the corresponding phosphine.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Dibutan-2-ylphosphine.
Substitution: Various substituted phosphane oxides depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide involves its interaction with molecular targets through its phosphane oxide group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethyl)phosphonic acid diethyl ester
- Diethyl 2-bromoethylphosphonate
Uniqueness
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is unique due to its specific structural features, such as the dibutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
5055-13-0 |
|---|---|
Formule moléculaire |
C10H22BrOP |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
2-[2-bromoethyl(butan-2-yl)phosphoryl]butane |
InChI |
InChI=1S/C10H22BrOP/c1-5-9(3)13(12,8-7-11)10(4)6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
UWHZAIJDOKHOBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(=O)(CCBr)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


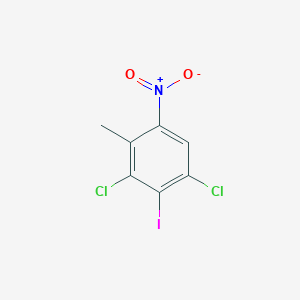


![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

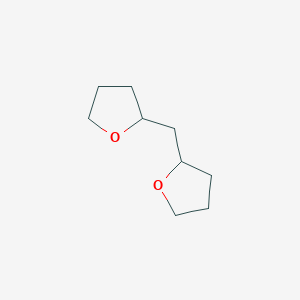
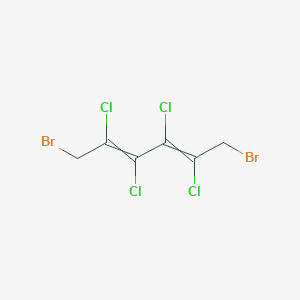

![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
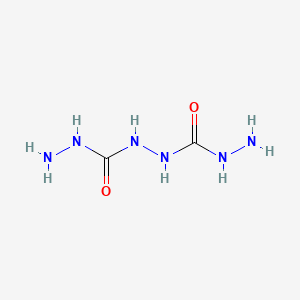

![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
